3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c18-7-4-12(13-5-9-20-11-13)3-6-16-15(19)17-10-14-2-1-8-21-14/h1-2,5,8-9,11-12,18H,3-4,6-7,10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKHBYCIXYGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Hydroxythiophene Intermediate: Starting with thiophene, a Friedel-Crafts acylation reaction introduces a carbonyl group, followed by reduction to form the hydroxythiophene.
Alkylation: The hydroxythiophene is then alkylated with a suitable halide to introduce the pentyl chain.
Urea Formation: The final step involves reacting the alkylated hydroxythiophene with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve yield and purity, and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Key Steps
-
Urea Bond Formation :
-
Urea bonds are typically formed by reacting amines with isocyanates or carbamates. For this compound, the reaction between an amine (e.g., 5-hydroxy-3-(thiophen-3-yl)pentylamine) and a thiophen-2-ylmethyl isocyanate would yield the urea.
-
Coupling agents like carbodiimides (e.g., EDC or DCC) may facilitate this reaction, as seen in amide synthesis ().
-
-
Thiophene Ring Formation :
-
Thiophene ring installation could involve cyclization reactions (e.g., using Grignard reagents) or direct substitution. For example, pentyl magnesium bromide might react with a thiophene precursor to form the thiophen-3-ylpentyl moiety ().
-
-
Hydroxylation :
-
The hydroxyl group at the 5-position of the pentyl chain may be introduced via oxidation (e.g., using oxidizing agents like KMnO₄) or hydroboration-oxidation of alkene precursors ().
-
-
Functional Group Compatibility :
-
The thiophene and hydroxy groups are reactive sites for further diversification, such as electrophilic substitution on thiophene or esterification of the hydroxyl group ().
-
Hydrolysis
-
Urea Hydrolysis :
Urea bonds can hydrolyze under acidic or basic conditions to form carbamates or amines. For example, in acidic media, the urea may cleave to produce a carbamate and an amine ().
Oxidation
-
Hydroxyl Group :
The primary alcohol (5-hydroxy group) can be oxidized to a ketone or carboxylic acid using oxidants like PCC or KMnO₄ (). -
Thiophene :
Thiophene rings are generally stable under mild oxidation but may undergo electrophilic substitution (e.g., bromination) under harsh conditions ().
Electrophilic Substitution
-
Thiophene Reactivity :
The thiophene rings (3-yl and 2-ylmethyl) are reactive sites for electrophilic substitution. For example, bromination or nitration could occur at the 5-position of thiophene-2-ylmethyl ( ).
Stability
-
The compound’s stability depends on solvent and pH. Urea derivatives are typically stable under standard laboratory conditions but may degrade in highly acidic/basic environments ().
Biological Activity
-
Protease Inhibition :
Urea derivatives are explored as aspartyl-protease inhibitors, suggesting potential therapeutic applications ( ). -
P2Y1 Receptor Antagonism :
Ureas with heterocyclic substituents (e.g., thiophene) are investigated for thrombotic conditions, indicating cardiovascular applications ( ).
Materials Science
-
The compound’s thiophene and urea moieties may enable interactions with biomolecules, making it a candidate for polymer synthesis or sensor development ().
Reactivity Trends
| Functional Group | Reaction | Product | Source |
|---|---|---|---|
| Urea | Hydrolysis (acidic) | Carbamate + amine | |
| Hydroxyl (-OH) | Oxidation (PCC) | Ketone | |
| Thiophene | Electrophilic substitution | Brominated thiophene |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. The urea group enhances the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research has shown that derivatives of thiophene-based ureas can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its thiophene structure is known to disrupt bacterial cell membranes, leading to cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Organic Electronics
Due to its unique electronic properties, 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea is being explored for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). The compound's ability to form stable thin films makes it suitable for use in electronic devices where charge transport is essential .
Sensors
The compound's sensitivity to environmental changes suggests its potential use in sensor technology. Thiophene derivatives are known for their electrochemical properties, which can be harnessed in the development of sensors for detecting various chemical species or environmental pollutants .
Case Studies
Mechanism of Action
The mechanism of action for 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the urea moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea with Analogous Compounds
Key Observations :
- Thiophene Positioning : The dual thiophene groups (3-yl and 2-yl) distinguish it from compounds like duloxetine-related analogs, which feature a single thiophene linked to naphthalene .
- Functional Groups : The hydroxyl group on the pentyl chain introduces polarity absent in simpler thiophene-urea derivatives (e.g., pyrimidin-2-ol analogs ).
Notes
Data Limitations : Direct experimental data (e.g., NMR, XRD) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Validation Needs : Computational tools (e.g., SHELX , Mercury ) and synthetic validation (e.g., replication of methods in ) are recommended for confirming properties.
Functional Group Impact : The hydroxyl and dual thiophene groups warrant further study to assess electronic effects or steric hindrance in biological targets.
Biological Activity
The compound 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea is part of a broader class of thiourea derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various pathogens.
Chemical Structure
The compound features a urea moiety substituted with thiophene rings, which are known to enhance biological activity through various mechanisms. The presence of hydroxyl and thiophenyl groups contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of thiourea derivatives, including the compound , has been extensively studied. Key areas of interest include:
1. Antimycobacterial Activity
Research indicates that compounds with similar structural features exhibit significant antimycobacterial properties. For instance, a study synthesized several thiourea derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). The most active compounds displayed minimum inhibitory concentrations (MICs) as low as 1.56 µM, demonstrating the potential of thiourea derivatives in combating drug-resistant strains of Mtb .
2. Urease Inhibition
Urease inhibitors are crucial in managing conditions such as peptic ulcers and kidney stones. Compounds similar to our target have shown promising urease inhibitory activity with IC50 values significantly lower than standard inhibitors. For example, certain thiourea derivatives exhibited IC50 values ranging from 0.0019 µM to 0.0532 µM against jack bean urease, indicating potent inhibitory effects .
3. Antioxidant Activity
Thiourea derivatives have also been evaluated for their antioxidant properties. In vitro studies demonstrated that some derivatives effectively scavenge free radicals, which is essential for preventing oxidative stress-related diseases .
4. Antibacterial Activity
The antibacterial efficacy of thiourea compounds has been documented against various pathogens such as E. coli, S. aureus, and P. aeruginosa. For instance, MIC values for certain derivatives ranged from 40 to 50 µg/mL, showcasing their potential as antibacterial agents .
Comparative Efficacy
The following table summarizes the biological activities of selected thiourea derivatives compared to our target compound:
The mechanisms by which thiourea derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds inhibit key enzymes such as urease and enoyl acyl carrier protein reductase (InhA), crucial for bacterial survival.
- Free Radical Scavenging : The hydroxyl groups in these compounds facilitate the neutralization of free radicals.
- Lipophilicity : The presence of thiophene rings enhances lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
Case Studies
Several case studies highlight the effectiveness of thiourea derivatives:
- A study focusing on the synthesis and evaluation of urea derivatives showed that structural modifications significantly influenced biological activity, with specific substitutions enhancing potency against Mtb .
- Another investigation into urease inhibitors demonstrated that certain thioureas not only inhibited enzyme activity but also exhibited low cytotoxicity, making them suitable candidates for therapeutic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting thiophene-substituted amines with isocyanates in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimizing molar ratios, temperature (60–80°C), and solvent polarity is critical for improving yield (>75%) and reducing side products like thiourea derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can the structural integrity of this urea derivative be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR to confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and urea carbonyl groups (δ 155–160 ppm).
- X-ray crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar thiourea derivatives .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Screen for bioactivity using:
- Enzyme inhibition assays : Target kinases or proteases due to urea’s hydrogen-bonding capability.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) given thiophene’s redox-active sulfur .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.
- Statistical modeling : Apply ANOVA or mixed-effects models to account for batch variability .
- Meta-analysis : Aggregate data from independent studies to identify trends, as suggested in methodological frameworks for resolving data inconsistencies .
Q. What experimental designs are suitable for studying the compound’s environmental fate and metabolic pathways?
- Methodological Answer :
- Environmental fate : Use split-plot designs with abiotic/biotic compartments (e.g., soil-water systems) to track degradation products via LC-MS/MS .
- Metabolic studies : Employ C-labeled analogs in hepatocyte microsomes to identify phase I/II metabolites.
- Longitudinal analysis : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) over 28-day exposure periods .
Q. How can the compound’s mechanism of action be elucidated when traditional assays yield ambiguous results?
- Methodological Answer :
- Computational docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets).
- Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, as validated for urea-based inhibitors .
Methodological Frameworks for Data Interpretation
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?
- Methodological Answer :
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., thiophene position, hydroxyl chain length) with bioactivity using QSAR models .
- Thermodynamic profiling : Measure binding entropy/enthalpy via ITC (isothermal titration calorimetry) to refine molecular design principles .
Q. What statistical approaches are recommended for multivariate analysis of its physicochemical properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
